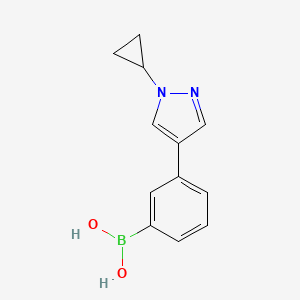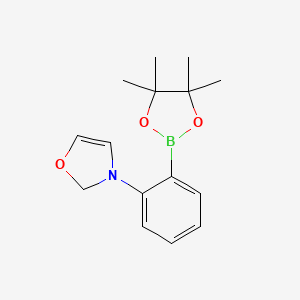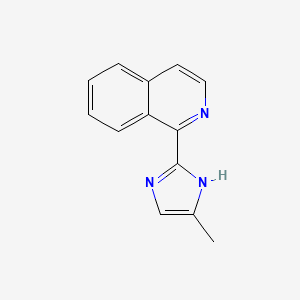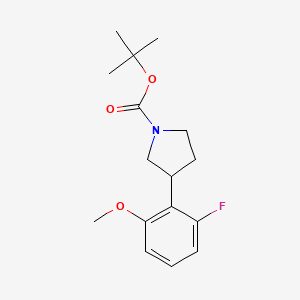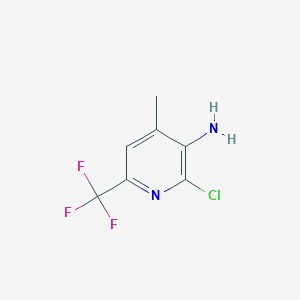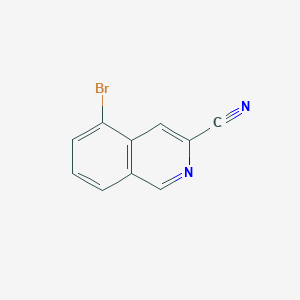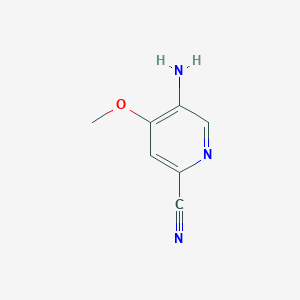![molecular formula C13H21BN2O3 B13677096 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a suitable benzyl halide to form the corresponding benzylpiperazine derivative.
Introduction of the Methoxy Group: The benzylpiperazine derivative is then subjected to a methoxylation reaction, where a methoxy group is introduced onto the phenyl ring.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction, where a boron-containing reagent is used to introduce the boronic acid functionality onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions where the boronic acid group is converted to a hydroxyl group.
Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is primarily related to its ability to participate in chemical reactions through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]benzenamine: Similar structure but lacks the boronic acid group.
2-Ethoxy-5-(4-methylpiperazin-1-yl)benzoic Acid: Contains an ethoxy group instead of a methoxy group and a carboxylic acid instead of a boronic acid.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Lacks the phenyl ring and boronic acid group.
Uniqueness
2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid is unique due to the presence of both a boronic acid group and a piperazine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds with diols and other nucleophiles also enhances its utility in biological and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H21BN2O3 |
|---|---|
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)10-11-3-4-12(14(17)18)13(9-11)19-2/h3-4,9,17-18H,5-8,10H2,1-2H3 |
Clave InChI |
SKOCGVHGSHJVBN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)CN2CCN(CC2)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


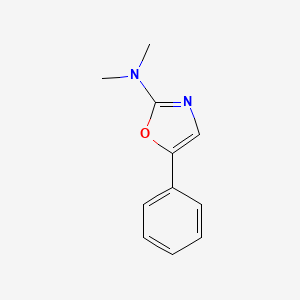
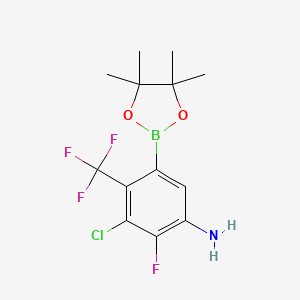
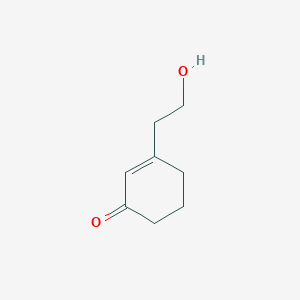

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
